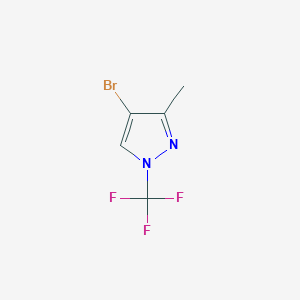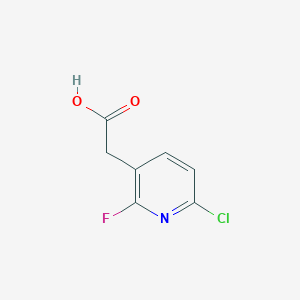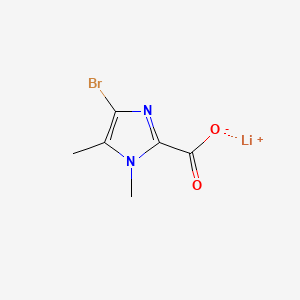
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. For example, the use of chloroform in a methanol solvent mixture (99:1) as an eluent followed by the addition of excess etheral hydrochloride solution is one such method .
Analyse Chemischer Reaktionen
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This compound may also interact with α2-adrenoceptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxypyridin-2-yl)piperazine: Another piperazine derivative with similar structural features.
1-(2-Pyridinyl)piperazine: Known for its sympatholytic activity and use as a metabolite of Azaperone.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar compounds that act as alpha1-adrenergic receptors antagonists.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C10H17Cl2N3O |
|---|---|
Molekulargewicht |
266.16 g/mol |
IUPAC-Name |
1-(2-methoxypyridin-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
InChI-Schlüssel |
CIASWYCRTXYKDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


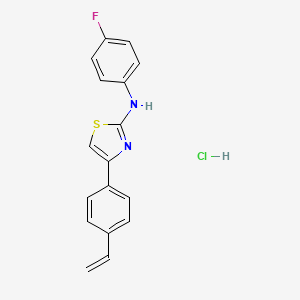
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)


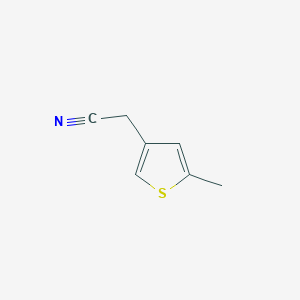
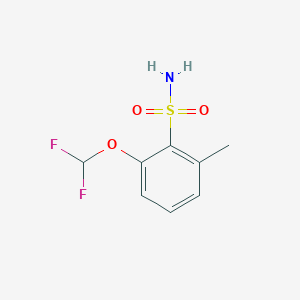
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)

